REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:5][CH2:4][N:3]1[CH2:6][C:7]([O:9]CC)=[O:8].[OH-].[Na+].Cl>CO>[O:1]=[C:2]1[CH2:5][CH2:4][N:3]1[CH2:6][C:7]([OH:9])=[O:8] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.44 g
|
Type
|
reactant
|
Smiles
|
O=C1N(CC1)CC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
28 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was dropwise added to the solution under ice cooling
|
Type
|
CUSTOM
|
Details
|
The mixture was reacted at 10° to 15° C. for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
Methanol was removed by distillation under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted 3 times with 140 ml of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1N(CC1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 950 mg | |
YIELD: CALCULATEDPERCENTYIELD | 80.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |